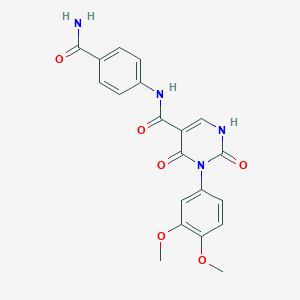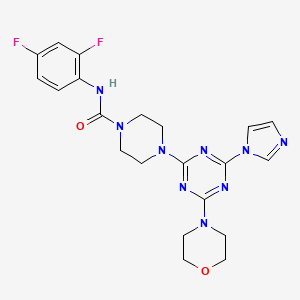
4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23F2N9O2 and its molecular weight is 471.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
A significant area of research involving compounds similar to "4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide" is their potential antimicrobial properties. Studies have synthesized novel derivatives and tested their efficacy against various microorganisms. For instance, Bektaş et al. (2007) synthesized triazole derivatives and screened them for antimicrobial activities, finding some compounds with good to moderate activities (Bektaş et al., 2007). Similarly, Almalioti et al. (2013) reported the synthesis of cyanuric chloride-derived NHC ligands and their antimicrobial potential, highlighting their activity as antimicrobial and antifungal agents (Almalioti et al., 2013).
Anti-Inflammatory and Analgesic Agents
Research has also explored the use of structurally related compounds as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. The study found several derivatives with significant activity, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
Another area of active research is the evaluation of these compounds for their potential anticancer properties. Studies have synthesized and tested various derivatives for their efficacy against cancer cell lines. For example, Mistry et al. (2016) synthesized 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines and assessed their antioxidant and cytotoxic activities against several cancer cell lines, demonstrating promising results (Mistry et al., 2016).
Molecular Docking and QSAR Studies
Research has not only focused on the synthesis and biological evaluation of these compounds but also on understanding their interaction mechanisms with biological targets. Shim et al. (2002) conducted molecular docking studies to investigate the interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity (Shim et al., 2002).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N9O2/c22-15-1-2-17(16(23)13-15)25-21(33)31-7-5-29(6-8-31)18-26-19(30-9-11-34-12-10-30)28-20(27-18)32-4-3-24-14-32/h1-4,13-14H,5-12H2,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMCIETXAOVPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)NC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

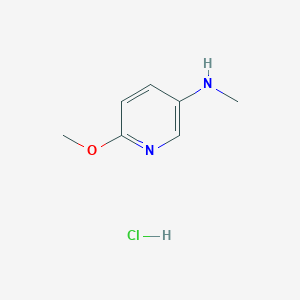
![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)
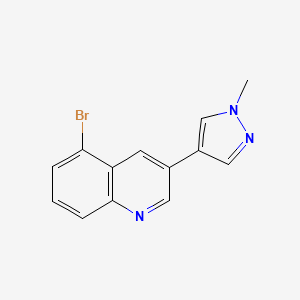


![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)
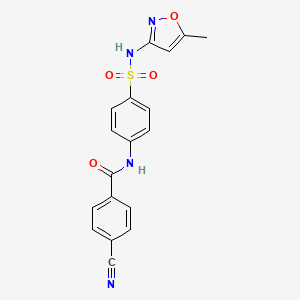
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2535950.png)

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)
![8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)
![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)
